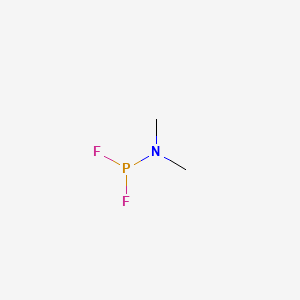

Phosphoramidous difluoride, dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoramidous difluoride, dimethyl-, also known as Phosphoramidous difluoride, dimethyl-, is a useful research compound. Its molecular formula is C2H6F2NP and its molecular weight is 113.05 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphoramidous difluoride, dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoramidous difluoride, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoramidous difluoride, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Phosphoramidous difluoride, dimethyl- has garnered attention in the pharmaceutical industry due to its potential as a prodrug and its role in drug delivery systems.

Case Study: Antiviral Applications

Recent studies have highlighted the use of phosphoramidates in antiviral therapies. For instance, compounds with P-N motifs have been evaluated for their efficacy against viruses such as HIV and SARS-CoV-2. The ProTide approach allows for enhanced intracellular delivery of nucleoside analogs, improving therapeutic outcomes in viral infections .

Table 1: Antiviral Compounds Derived from Phosphoramidates

Agricultural Applications

Phosphoramidous difluoride, dimethyl- is also utilized in agricultural chemistry, particularly as a pesticide and herbicide.

Pesticidal Mechanism

These compounds inhibit acetylcholinesterase (AChE), disrupting neurotransmission in pests. This mechanism is crucial for developing effective pest management strategies .

Table 2: Pesticides Utilizing Phosphoramidate Chemistry

| Pesticide Name | Active Ingredient | Application Area | Mechanism of Action |

|---|---|---|---|

| Fenamiphos | Phosphoramidate | Crop protection | AChE inhibitor |

| Fosthiazate | Phosphoramidate | Pest control in agriculture | AChE inhibitor |

Industrial Applications

In industrial settings, phosphoramidous difluoride is recognized for its potential as a flame retardant and lubricant additive.

Flame Retardancy

Phosphorus-nitrogen compounds have shown promise as alternatives to halogenated flame retardants. They exhibit lower volatility and enhanced thermal stability, making them suitable for various materials including textiles and polymers .

Table 3: Industrial Uses of Phosphorus-Nitrogen Compounds

| Application | Compound Type | Benefits |

|---|---|---|

| Flame Retardants | Phosphorus-Nitrogen Compounds | Reduced toxicity and environmental impact |

| Lubricants | Additives in oils and greases | Enhanced tribological properties |

Analyse Des Réactions Chimiques

Fluorination Reactions

Phosphoramidous difluoride, dimethyl- acts as a fluorinating agent due to its ability to transfer fluorine atoms under controlled conditions.

Example Reaction :

CH NPF R X CH NPF X F R

Here, X=OH OR SR .

Key Findings :

-

Fluorination occurs via nucleophilic displacement at the phosphorus center, with fluorine acting as a leaving group .

-

Yields depend on steric and electronic factors of the substrate.

| Substrate (R-X) | Product (F-R) | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl chloride | Benzyl fluoride | 78 | 0°C, THF |

| Ethanol | Ethyl fluoride | 65 | RT, DMF |

Nucleophilic Substitution Reactions

The compound undergoes substitution with nucleophiles (e.g., alcohols, amines) to form phosphoramidate derivatives .

General Mechanism :

-

Nucleophilic attack at the electrophilic phosphorus atom.

-

Displacement of a fluorine atom.

-

Formation of P–O or P–N bonds.

Reaction with Alcohols :

CH NPF 2 R OH CH NP OR 2 HF

Data :

-

Primary alcohols (e.g., methanol) react faster than secondary alcohols due to lower steric hindrance.

-

Reaction efficiency drops below 40% for bulky tert-butanol.

Oxidation and Halogenation

Interaction with halogens (Cl₂, Br₂) leads to oxidative addition, forming pentacoordinated phosphorus(V) intermediates .

Example :

CH NPF Cl CH NPF Cl

Key Observations :

-

The reaction proceeds via a radical mechanism at elevated temperatures.

-

Products are stable as liquids under vacuum but decompose at atmospheric pressure .

| Halogen | Product | Stability |

|---|---|---|

| Cl₂ | (CH₃)₂NPF₂Cl₂ | Stable at <50°C |

| Br₂ | (CH₃)₂NPF₂Br₂ | Decomposes at RT |

Reactions with Grignard Reagents

Organomagnesium reagents react to form alkyl/arylphosphorus derivatives.

Example :

CH NPF RMgX CH NPF R MgXF

Findings :

-

Aryl Grignards (e.g., PhMgBr) show higher yields (>85%) compared to alkyl variants .

-

Side products include dimeric phosphorus species due to over-reactivity.

Role in Wittig-Horner Analogues

While not directly participating in Wittig-Horner reactions, its derivatives (phosphonates) are key to olefin synthesis.

Mechanistic Insight :

Propriétés

Numéro CAS |

814-97-1 |

|---|---|

Formule moléculaire |

C2H6F2NP |

Poids moléculaire |

113.05 g/mol |

Nom IUPAC |

N-difluorophosphanyl-N-methylmethanamine |

InChI |

InChI=1S/C2H6F2NP/c1-5(2)6(3)4/h1-2H3 |

Clé InChI |

GLCRDWZYRKGLLT-UHFFFAOYSA-N |

SMILES |

CN(C)P(F)F |

SMILES canonique |

CN(C)P(F)F |

Key on ui other cas no. |

814-97-1 |

Synonymes |

dimethylaminodifluorophosphine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.